Researchers face poor yields when using unprotected formyl Wittig reagents due to self-condensation. This acetal-protected phosphonium bromide offers a stable, crystalline alternative. • Masks aldehyde, enabling Wittig olefination with base-sensitive substrates (esters, epoxides). • Achieves Z-alkene selectivity using lithium-free base; crucial for stereoselective total synthesis. • Non-hygroscopic bromide salt improves weighing accuracy and batch consistency; mild acid deprotection in final step. Ambient storage, global shipping available.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is a Wittig reagent used for the two-carbon homologation of aldehydes and ketones to form α,β-unsaturated acetals. These products serve as stable precursors to α,β-unsaturated aldehydes, which are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The reagent itself is a phosphonium salt that, upon deprotonation with a base, forms a phosphorus ylide capable of reacting with carbonyl compounds. Its key function is to install a masked aldehyde group, preventing unwanted side reactions that would occur with an unprotected formyl-containing Wittig reagent.
Direct substitution with an unprotected formyl Wittig reagent, such as (formylmethyl)triphenylphosphonium chloride, is often unfeasible. The unprotected aldehyde functionality can lead to self-condensation, polymerization, or other side reactions under the strongly basic conditions required for ylide formation, resulting in lower yields and complex purification challenges. Furthermore, the choice of the bromide salt over other halides can influence the reagent's physical properties, such as crystallinity and hygroscopicity, affecting handling, storage stability, and solubility in specific non-polar organic solvents used in synthesis. Horner-Wadsworth-Emmons (HWE) reagents, while an alternative for olefination, differ significantly in reactivity and stereoselectivity, often favoring E-alkenes, whereas non-stabilized Wittig reagents can be tuned to favor Z-alkenes. The HWE reaction also involves a more nucleophilic phosphonate carbanion, which can alter compatibility with sensitive substrates.
The primary procurement driver for this reagent is its function as a protected aldehyde equivalent. Direct use of unprotected formyl Wittig reagents under basic conditions often leads to low yields due to self-condensation and other side reactions. The 1,3-dioxolane group is stable to the strong bases (e.g., n-BuLi, NaH, t-BuOK) used to generate the ylide, allowing the olefination to proceed cleanly. After the C=C bond is formed, the acetal can be efficiently hydrolyzed under mild acidic conditions to reveal the desired α,β-unsaturated aldehyde, a two-step sequence that provides significantly higher overall yields and purity compared to a direct, one-pot attempt with an unprotected reagent.
| Evidence Dimension | Reaction Yield & Purity |
| Target Compound Data | Clean reaction, high yield of protected alkene intermediate |
| Comparator Or Baseline | Unprotected (formylmethyl) Wittig reagent: Prone to self-condensation, polymerization, and side reactions under basic conditions, leading to low yields and difficult purification. |
| Quantified Difference | Qualitatively significant improvement in yield and purity, avoiding common failure modes. |
| Conditions | Standard Wittig reaction conditions involving strong bases (e.g., n-BuLi, NaH, KHMDS). |
This reagent is essential for syntheses requiring an α,β-unsaturated aldehyde where the direct approach is chemically unviable, preventing costly material loss and complex purification.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is consistently described as a white to off-white powder or crystalline solid with a high melting point (typically 193-195 °C). This contrasts with other phosphonium salts, particularly those with longer alkyl chains or different counter-ions, which can be hygroscopic, oily, or difficult to crystallize, complicating accurate weighing, handling, and storage. The defined crystalline nature of the bromide salt ensures better stability, easier handling in both lab and scaled-up industrial settings, and contributes to batch-to-batch reproducibility.
| Evidence Dimension | Physical Form & Melting Point |
| Target Compound Data | Crystalline solid, M.P. 193-195 °C |
| Comparator Or Baseline | Other phosphonium salts (e.g., longer alkyl chains, different halides): Often reported as viscous oils or hygroscopic solids that are difficult to purify and handle. |
| Quantified Difference | High, sharp melting point indicates a stable, pure, non-hygroscopic solid form, unlike potential alternatives. |
| Conditions | Standard laboratory and storage conditions. |
A stable, crystalline, non-hygroscopic solid is easier to handle, weigh, and store, leading to more reliable and reproducible process outcomes, a critical factor for procurement in regulated and industrial environments.
As a non-stabilized Wittig reagent, the stereochemical outcome of reactions with (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide can be controlled by the choice of solvent and base. The use of lithium-free conditions or polar aprotic solvents like DMSO or THF favors the formation of (Z)-alkenes, with Z:E selectivity ratios reported as high as 8:1. Conversely, employing conditions that promote thermodynamic equilibration, such as using lithium salts or bases like potassium carbonate in DMF, favors the formation of the more stable (E)-alkene. This tunability is a key advantage over HWE reagents, which strongly and almost exclusively favor the (E)-alkene product.
| Evidence Dimension | Alkene Stereoselectivity (Z:E Ratio) |
| Target Compound Data | Tunable from Z-favored (up to 8:1 with DMSO/THF) to E-favored (with K2CO3/DMF). |
| Comparator Or Baseline | Horner-Wadsworth-Emmons (HWE) reagents: Strongly favor E-alkene formation. |
| Quantified Difference | Provides access to (Z)-alkenes, which are inaccessible or minority products with the HWE alternative. |
| Conditions | Wittig reaction with aldehydes, varying base and solvent system. |
For synthesizing target molecules where the (Z)-alkene geometry is critical, this reagent is the superior choice over HWE alternatives that cannot provide the desired isomer.
This reagent is the right choice when synthesizing complex molecules containing functional groups sensitive to strong bases (e.g., esters, epoxides). The protected acetal allows the Wittig reaction to be performed without compromising these sensitive sites, after which the aldehyde can be unmasked under mild acidic conditions late in the synthetic sequence.
In projects where the (Z)-geometry of an unsaturated aldehyde is a critical structural requirement for biological activity or subsequent stereospecific reactions, this reagent is essential. By selecting appropriate lithium-free bases and polar aprotic solvents, procurement of this compound enables the selective synthesis of the (Z)-isomer, an outcome not readily achievable with HWE-type reagents.
For industrial or GMP-regulated processes where batch-to-batch consistency is paramount, the well-defined crystalline and non-hygroscopic nature of this bromide salt makes it a preferred raw material. Its superior handling properties minimize process variability associated with weighing and solubility, ensuring more predictable and reproducible reaction outcomes compared to less stable or oily phosphonium salt alternatives.
Irritant